molecular formula C11H14BrN B598396 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203682-59-0

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B598396
CAS RN: 1203682-59-0
M. Wt: 240.144
InChI Key: NNAZVIVENNJMRU-UHFFFAOYSA-N
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Description

“8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1203682-59-0 . It has a molecular weight of 276.6 . The compound is a hydrochloride salt and is usually available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Physical And Chemical Properties Analysis

The compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 276.6 .

Scientific Research Applications

Synthesis of AMPA Receptor Antagonist

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is used in the synthesis of competitive AMPA receptor antagonists, such as SPD 502. The process involves a series of chemical reactions including nitration, methylation, reduction, and Suzuki coupling to produce the key intermediate, which is then used to synthesize the antagonist (Geng Min, 2011).

Natural Product Synthesis

It also plays a role in the synthesis of natural products. An example includes its presence in the red alga Rhodomela confervoides, leading to the discovery of new brominated 1,2,3,4-tetrahydroisoquinolines with potential biological activities (Ming Ma et al., 2007).

Synthesis of Isoquinoline Derivatives

Moreover, it is used in synthesizing various 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, demonstrating a general route to these compounds that could have further chemical and pharmacological applications (M. Rey et al., 1985).

Local Anesthetic Activity and Structure–Toxicity Relationship Studies

Recent studies also include the evaluation of its analogs for local anesthetic activity and toxicity. These studies involve the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their evaluation for potential as local anesthetics and toxicity profiles, which shows the utility of the isoquinoline structure in medicinal chemistry (A. Azamatov et al., 2023).

Metal Complex Formation

It is also significant in the formation of metal complexes, where derivatives of 1,2,3,4-tetrahydroisoquinoline are used to synthesize coordination compounds with various transition metals, indicating its utility in coordination chemistry (V. I. Sokol et al., 2004).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

1,2,3,4-Tetrahydroisoquinoline has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .

properties

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZVIVENNJMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745183
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203682-59-0
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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